5-chloro-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide
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Overview
Description
5-Chloro-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a complex organic compound featuring multiple functional groups, including a chloro group, a cyclopropyl group, an oxadiazole ring, and a thiophene ring. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures such as the thiophene ring and the oxadiazole ring. One common approach is to first synthesize the thiophene-2-carboxamide, followed by the introduction of the chloro and cyclopropyl groups. The oxadiazole ring can be formed through cyclization reactions involving amidoximes and isatoic anhydrides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The chloro group can be reduced to form an amino group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro or carboxamide groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and KMnO4 (potassium permanganate).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amino derivatives.
Substitution: : Amides, esters, or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the development of new materials or as a reagent in chemical synthesis.
Mechanism of Action
The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The presence of the thiophene and oxadiazole rings suggests that it could bind to certain proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thiophene derivatives or oxadiazole-containing molecules. the presence of the cyclopropyl group and the specific substitution pattern on the phenyl ring sets it apart from other compounds in this class.
List of Similar Compounds
Thiophene-2-carboxamide derivatives
Oxadiazole-containing compounds
Cyclopropyl-substituted phenyl derivatives
Properties
IUPAC Name |
5-chloro-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-14-8-7-13(24-14)17(22)19-12-4-2-1-3-11(12)9-15-20-16(21-23-15)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRCBIAEFDCTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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